molecular formula C12F26S3 B12062372 Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide

Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide

Cat. No.: B12062372
M. Wt: 734.3 g/mol
InChI Key: AMYYQTQKAUWTOB-UHFFFAOYSA-N
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Description

Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide is a fluorinated organosulfur compound with the molecular formula C12F26S3 and a molecular weight of 734.28 g/mol . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide typically involves the reaction of hexafluoropropene dimers with disulfur dichloride in the presence of cesium fluoride as a catalyst. The reaction is carried out in N,N-dimethylformamide, resulting in the formation of the desired trisulfide compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the trisulfide to disulfides and thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorinated alkyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Disulfides and thiols.

    Substitution: Various substituted fluorinated compounds.

Scientific Research Applications

Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide exerts its effects involves interactions with molecular targets and pathways. The compound’s fluorinated alkyl groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can lead to alterations in membrane fluidity and protein function, contributing to its biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide is unique due to its specific fluorinated alkyl groups and trisulfide structure, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high thermal stability, chemical resistance, and specific reactivity patterns.

Properties

Molecular Formula

C12F26S3

Molecular Weight

734.3 g/mol

IUPAC Name

2-[[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]trisulfanyl]-1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentane

InChI

InChI=1S/C12F26S3/c13-3(14,5(17,18)11(33,34)35)1(7(21,22)23,8(24,25)26)39-41-40-2(9(27,28)29,10(30,31)32)4(15,16)6(19,20)12(36,37)38

InChI Key

AMYYQTQKAUWTOB-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)SSSC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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